UoS12258

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

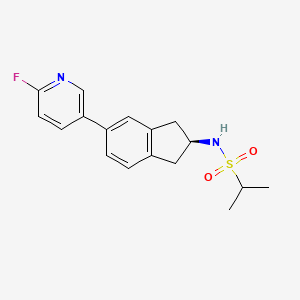

C17H19FN2O2S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |

InChI |

InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1 |

InChI Key |

QXQSUBKWSHMXDP-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

UoS12258: A Technical Guide to its Mechanism of Action on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the ampakine class of molecules, it enhances excitatory neurotransmission and has demonstrated pro-cognitive effects in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound on AMPA receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound and AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is integral to synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for cognitive disorders. These molecules do not activate AMPA receptors directly but bind to an allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate. The primary mechanism of action for many AMPA PAMs is the reduction of receptor deactivation and desensitization, thereby prolonging the ion channel opening and increasing the total charge transfer.

This compound has been identified as a potent AMPA receptor PAM with cognition-enhancing properties.[1] This document will detail the available data on its pharmacological effects and the experimental approaches used to characterize its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell System | Notes |

| pEC50 | 5.57 | HEK293 cells expressing human GluA2i | Potentiation of glutamate-induced intracellular calcium rise. |

| Minimum Effective Concentration | ~10 nM | Rat native hetero-oligomeric AMPA receptors | |

| Maximal Potentiation of Charge Transfer | 4.1-fold increase | Rat hippocampal neurons | |

| Potentiation at 10 nM | 1.4-fold increase in charge transfer | Rat hippocampal neurons |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Notes |

| Estimated Free Brain Concentration for Efficacy | ~15 nM | Rat |

Mechanism of Action: Signaling Pathway

This compound, as a positive allosteric modulator, is thought to bind to a site on the AMPA receptor distinct from the glutamate binding site. This binding event stabilizes the open conformation of the channel, thereby slowing the deactivation process that occurs after the dissociation of glutamate. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by this compound in a heterologous expression system or primary neurons.

Experimental Workflow Diagram:

Methodology:

-

Cell Preparation:

-

For heterologous systems, HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA2).

-

For native receptors, primary hippocampal or cortical neurons are cultured from embryonic or early postnatal rodents.

-

-

Solutions:

-

External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Cells are visualized using an upright microscope with DIC optics.

-

Borosilicate glass pipettes (3-5 MΩ) are filled with internal solution and positioned onto a cell.

-

A gigaohm seal is formed, and the membrane is ruptured to achieve whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

AMPA receptor-mediated currents are evoked by rapid application of glutamate (e.g., 1 mM for 1-2 ms) using a fast-perfusion system.

-

A stable baseline of glutamate-evoked currents is established.

-

This compound is applied at various concentrations in the external solution, and glutamate-evoked currents are recorded.

-

-

Data Analysis:

-

The peak amplitude and the integral of the current (charge transfer) are measured.

-

The potentiation by this compound is calculated as the percentage increase in current amplitude or charge transfer compared to baseline.

-

Concentration-response curves are generated to determine the EC50.

-

The deactivation and desensitization kinetics of the currents are analyzed by fitting the decay phases with exponential functions.

-

Radioligand Binding Assay (Hypothetical Protocol for this compound)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for AMPA receptors. This would require a radiolabeled form of this compound or a known radiolabeled AMPA receptor PAM.

Experimental Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., cortex or hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the pellet is washed and resuspended to obtain a crude membrane preparation.

-

-

Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled AMPA PAM (e.g., [³H]-CX516) and varying concentrations of this compound.

-

The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 100 mM KSCN, pH 7.4) for a specified time at a specific temperature to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) of this compound is calculated from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

This compound is a potent positive allosteric modulator of AMPA receptors that enhances synaptic transmission by prolonging the open state of the receptor channel. The available data demonstrates its efficacy in vitro and in vivo, supporting its potential as a cognitive enhancer. Further studies to determine its binding affinity for different AMPA receptor subunit combinations and to precisely quantify its effects on channel kinetics will provide a more complete understanding of its mechanism of action and aid in the development of novel therapeutics for neurological and psychiatric disorders.

References

The Chemical Architecture and Functional Profile of UoS12258: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of UoS12258, a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. All data presented herein is derived from peer-reviewed scientific literature, with detailed experimental protocols and visual representations of key pathways and workflows.

Core Chemical Structure and Properties

This compound, systematically named N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a novel compound with significant potential in the modulation of glutamatergic neurotransmission. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide |

| CAS Number | 875927-64-3 |

| Molecular Formula | C₁₇H₁₉FN₂O₂S |

| Molecular Weight | 334.41 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | DMSO: 2 mg/ml; Ethanol: 1 mg/ml |

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound functions as a positive allosteric modulator (PAM) of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the receptor's response to the endogenous neurotransmitter, glutamate (B1630785). This potentiation of AMPA receptor activity leads to an increase in the frequency and amplitude of excitatory postsynaptic currents.

Signaling Pathway

The binding of this compound to the AMPA receptor potentiates the glutamate-induced influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron. This enhanced cation influx leads to a greater depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing and strengthening synaptic transmission. This mechanism is central to processes such as learning and memory.

This compound enhances AMPA receptor signaling.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Efficacy

| Assay | Cell Line | Parameter | Value |

| FLIPR Assay | HEK293 cells expressing human GluA2 | EC₅₀ | 2.51 µM |

| Electrophysiology | Rat native hetero-oligomeric AMPA receptors | Minimum Effective Concentration | ~10 nM |

In Vivo Efficacy

| Animal Model | Behavioral Test | Dosing | Key Finding |

| Rat | Novel Object Recognition (Delay-induced deficit) | Acute: 0.3 mg·kg⁻¹ | Reversal of cognitive deficit |

| Rat | Novel Object Recognition (Delay-induced deficit) | Sub-chronic: 0.03 mg·kg⁻¹ | Reduced minimum effective dose |

| Scopolamine-impaired Rat | Passive Avoidance | - | Improved performance |

| Aged Rat | Morris Water Maze | - | Improved learning and retention |

Detailed Experimental Protocols

In Vitro Assays

This assay measures the potentiation of glutamate-induced calcium influx in human embryonic kidney (HEK293) cells stably expressing the human GluA2 subunit of the AMPA receptor.

Workflow for the in vitro FLIPR assay.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GluA2 subunit are cultured in standard media and plated into 384-well black-walled clear-bottom plates.

-

Dye Loading: Cells are loaded with the calcium-sensitive dye Fluo-4 AM.

-

Compound Application: this compound is added to the wells at a range of concentrations and incubated.

-

Glutamate Stimulation: A sub-maximal concentration of glutamate (EC₂₀) is added to stimulate the AMPA receptors.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The potentiation of the glutamate response by this compound is used to calculate the EC₅₀ value.

Whole-cell patch-clamp electrophysiology is used to measure the effect of this compound on AMPA receptor-mediated currents in cultured rat cortical neurons.

Methodology:

-

Cell Preparation: Primary cortical neurons are cultured from rat embryos.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on individual neurons.

-

Drug Application: this compound is applied to the recorded neuron via a perfusion system.

-

AMPA Receptor Activation: AMPA receptor-mediated currents are evoked by the application of AMPA or glutamate.

-

Data Acquisition and Analysis: The amplitude and kinetics of the AMPA receptor currents are measured in the presence and absence of this compound to determine its modulatory effects.

In Vivo Behavioral Assays

The NOR test is used to assess recognition memory. The task is based on the innate tendency of rodents to explore a novel object more than a familiar one.

A Technical Deep Dive into the Discovery and Development of AMPA Receptor Modulators UoS12258 and GSK729327

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory synaptic transmission in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the AMPA receptor, in particular, have garnered significant attention for their potential to enhance cognitive function. This technical guide provides a comprehensive overview of the discovery and development of two such modulators: UoS12258 and GSK729327. While initially referenced together, it is crucial to note that these are distinct chemical entities, a fact that this guide will address by presenting their development and characteristics separately.

This compound, a potent and selective AMPA receptor PAM, demonstrated significant cognitive-enhancing properties in preclinical models.[1] Concurrently, GSK729327, a novel sulfonamide derivative, also emerged from discovery programs at GlaxoSmithKline and progressed to early clinical evaluation for the treatment of cognitive deficits associated with schizophrenia.[2] This guide will delve into the core aspects of their preclinical and clinical development, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to provide a thorough technical resource for researchers in the field.

This compound: A Preclinical Candidate for Cognitive Enhancement

This compound, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a selective positive allosteric modulator of the AMPA receptor.[1] Its development was aimed at exploring the therapeutic potential of AMPA receptor modulation for cognitive enhancement.

Quantitative Data Summary

The preclinical evaluation of this compound yielded significant quantitative data across various in vitro and in vivo assays. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro and In Vivo Efficacy of this compound [1]

| Parameter | Value | Assay/Model |

| Minimum Effective Concentration (In Vitro) | ~10 nM | Enhancement of AMPA receptor-mediated synaptic transmission in rat native hetero-oligomeric AMPA receptors |

| Estimated Free Brain Concentration (In Vivo) | ~15 nM | Enhancement of AMPA receptor-mediated synaptic transmission |

| Minimum Effective Dose (Acute, NOR) | 0.3 mg·kg⁻¹ | Novel Object Recognition (NOR) in rats |

| Minimum Effective Dose (Sub-chronic, NOR) | 0.03 mg·kg⁻¹ | Novel Object Recognition (NOR) in rats |

Table 2: In Vivo Pharmacokinetics of this compound in Rats [3]

| Parameter | Value |

| Half-life (t½) | ~130 hr |

| Bioavailability | Not explicitly stated |

Table 3: Safety Profile of this compound [1][3]

| Parameter | Observation | Assay/Model |

| Maximal Electroshock Threshold Test | No significant changes at doses below 10 mg·kg⁻¹ | Rodent seizure model |

| Convulsant Liability | Pro-convulsant activity observed | Preclinical safety studies in rats, dogs, and monkeys |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments conducted during the preclinical development of this compound.

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[4][5][6]

-

Apparatus: An open-field arena, typically a square box with dimensions of approximately 50 cm x 50 cm x 50 cm, made of a non-porous material for easy cleaning. Two sets of identical objects and one novel object are required. The objects should be of similar size and material but differ in shape and appearance.

-

Procedure:

-

Habituation: On the first day, rats are individually placed in the empty arena and allowed to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment.[7]

-

Training/Familiarization (T1): On the second day, two identical objects are placed in opposite corners of the arena. Each rat is placed in the center of the arena and allowed to explore the objects for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

-

Testing (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects: DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.

To assess the effect of this compound on synaptic transmission, in vivo electrophysiological recordings are performed.

-

Animal Preparation: Rats are anesthetized, and their heads are fixed in a stereotaxic frame. A recording electrode is implanted in a brain region of interest, such as the hippocampus, and a stimulating electrode is placed to activate a specific synaptic pathway.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to electrical stimulation of the afferent pathway. Baseline fEPSPs are recorded before drug administration.

-

Drug Administration: this compound is administered (e.g., intravenously or intraperitoneally), and fEPSPs are recorded at various time points after administration.

-

Data Analysis: The amplitude and/or slope of the fEPSPs are measured and compared to the baseline recordings to determine the effect of the compound on synaptic strength.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor involves the potentiation of glutamate-mediated signaling. The following diagrams illustrate the AMPA receptor signaling pathway and the general experimental workflow for evaluating cognitive enhancers like this compound.

Caption: AMPA Receptor Signaling Pathway Modulated by this compound.

Caption: Preclinical Development Workflow for a Cognitive Enhancer.

GSK729327: A Sulfonamide AMPA Receptor Modulator for Schizophrenia

GSK729327 is a sulfonamide-containing compound identified as a positive allosteric modulator of the AMPA receptor.[2] It was selected as a clinical candidate for treating cognitive impairment associated with schizophrenia and progressed to Phase I clinical trials.[2][8]

Quantitative Data Summary

The available data for GSK729327 from preclinical and early clinical studies are summarized below.

Table 4: In Vitro and In Vivo Properties of GSK729327 [2]

| Parameter | Value/Observation | Assay/Model |

| In Vitro Potency | Robust potentiation of AMPA receptor evoked current | Recombinant GluA2(i) cell lines |

| P450 Isoform Selectivity | Selective against five common P450 isoforms | In vitro metabolism assays |

| Intrinsic Clearance | Low | Rat and human microsomal preparations |

| Selectivity | Selective modulator of the AMPA receptor | Panel of ion channels (kainate, NMDA, hERG), enzymes, and GPCRs |

| In Vivo Pharmacokinetics (Rat) | Low clearance | Drug metabolism and pharmacokinetics (DMPK) studies |

Table 5: Phase I Clinical Trial Information for GSK729327 [2][8]

| Parameter | Observation |

| Tolerability | Well tolerated at single and rising doses (0.25–6 mg) |

| Half-life (t½) | 107–168 hours (average) |

| Development Status | Discontinued |

Experimental Protocols

The following are representative protocols for key assays used in the characterization of GSK729327.

This in vitro assay is used to determine the metabolic stability of a compound in liver microsomes.

-

Materials: Liver microsomes (from rat or human), NADPH regenerating system, test compound (GSK729327), and a control compound with known metabolic stability.

-

Procedure:

-

The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

This technique is used to measure the effect of a compound on ion channel function.

-

Cell Preparation: HEK293 cells stably or transiently expressing the target AMPA receptor subunit (e.g., GluA2) are cultured on coverslips.

-

Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

-

Drug Application: A baseline current is recorded in response to the application of glutamate. GSK729327 is then co-applied with glutamate, and the change in the current is measured.

-

Data Analysis: The potentiation of the glutamate-evoked current by GSK729327 is quantified. Dose-response curves can be generated to determine the EC₅₀ of the compound.

Logical Relationships in Drug Development

The progression of a compound like GSK729327 from a preclinical candidate to clinical trials involves a series of logical steps and decision gates. The following diagram illustrates this process.

Caption: Logical Progression in the Development of GSK729327.

Conclusion

The discovery and development of this compound and GSK729327 as positive allosteric modulators of the AMPA receptor highlight the therapeutic potential and the challenges associated with this target. This compound demonstrated robust pro-cognitive effects in preclinical models but was halted due to its long half-life, which posed a risk of drug accumulation.[3] GSK729327, a sulfonamide derivative, progressed to Phase I clinical trials for schizophrenia but was also discontinued.[2][8]

This technical guide has provided a detailed overview of the available data, experimental methodologies, and developmental pathways for these two compounds. The structured presentation of quantitative data, the detailed experimental protocols, and the visual diagrams of signaling pathways and workflows offer a valuable resource for researchers and professionals in the field of drug discovery and development. The experiences with this compound and GSK729327 underscore the importance of optimizing pharmacokinetic properties and carefully assessing the safety profile of AMPA receptor modulators to successfully translate preclinical efficacy into clinical benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical profile of a novel metabotropic glutamate receptor 5 positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Contributions and complexities from the use of in vivo animal models to improve understanding of human neuroimaging signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of UoS12258: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a potential therapeutic agent for cognitive deficits associated with schizophrenia, this compound has demonstrated significant efficacy in preclinical models, enhancing cognitive function in various behavioral paradigms.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's preclinical characteristics.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive impairment. Positive allosteric modulators of the AMPA receptor represent a promising therapeutic strategy by enhancing the physiological activation of the receptor in the presence of the endogenous ligand, glutamate (B1630785). This compound has emerged as a significant compound in this class, exhibiting potentiation of AMPA receptor-mediated currents and demonstrating robust cognitive enhancement in animal models.[1] This document details the pharmacological data that support the potential clinical evaluation of this compound.

Mechanism of Action

This compound functions as a selective positive allosteric modulator of the AMPA receptor.[1] Unlike direct agonists, PAMs like this compound do not activate the receptor on their own but enhance the receptor's response to glutamate.[2] This modulation is achieved by binding to an allosteric site on the receptor complex, which is distinct from the glutamate-binding (orthosteric) site. The binding of this compound is thought to stabilize the glutamate-bound conformation of the receptor, thereby slowing the deactivation and/or desensitization of the ion channel.[3][4] This leads to an increased influx of cations (primarily Na⁺ and Ca²⁺) upon glutamate binding, resulting in enhanced synaptic transmission.

Signaling Pathway of this compound-Mediated AMPA Receptor Modulation

The following diagram illustrates the proposed signaling pathway for this compound's modulation of the AMPA receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy

| Assay | Receptor/System | Parameter | Value | Reference |

| Electrophysiology | Rat native hetero-oligomeric AMPA receptors | Minimum Effective Concentration | ~10 nM | [1] |

Table 2: In Vivo Efficacy and Potency

| Behavioral Model | Species | Parameter | Dose/Concentration | Outcome | Reference |

| Novel Object Recognition (Delay-induced deficit) | Rat | Minimum Effective Dose (Acute) | 0.3 mg·kg⁻¹ | Reversal of cognitive deficit | [1] |

| Novel Object Recognition (Delay-induced deficit) | Rat | Minimum Effective Dose (Sub-chronic) | 0.03 mg·kg⁻¹ | Reversal of cognitive deficit | [1] |

| Passive Avoidance (Scopolamine-induced impairment) | Rat | - | - | Improved performance | [1] |

| Morris Water Maze (Aged) | Rat | - | - | Improved learning and retention | [1] |

| Synaptic Transmission | Rat | Estimated Free Brain Concentration | ~15 nM | Enhanced AMPA receptor-mediated synaptic transmission | [1] |

Table 3: Safety Profile

| Assay | Species | Parameter | Dose | Outcome | Reference |

| Maximal Electroshock Threshold Test | Rat | - | < 10 mg·kg⁻¹ | No significant changes | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Electrophysiology

-

Objective: To determine the minimum effective concentration of this compound on native AMPA receptors.

-

Preparation: Coronal slices of the rat brain containing the hippocampus were prepared.

-

Recording: Whole-cell patch-clamp recordings were obtained from CA1 pyramidal neurons.

-

Procedure: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) were evoked by electrical stimulation of the Schaffer collateral pathway. A baseline of stable EPSCs was established before the application of this compound. This compound was bath-applied at increasing concentrations to determine the minimum concentration that produced a significant enhancement of the EPSC amplitude.

In Vivo Behavioral Assays

-

Objective: To assess the effect of this compound on recognition memory.

-

Apparatus: A circular open-field arena (83 cm in diameter) with 40 cm high walls was used.[5]

-

Procedure:

-

Habituation: Rats were individually habituated to the empty arena for 5-10 minutes for 2-3 consecutive days.[6]

-

Training (Familiarization) Phase: Two identical objects were placed in the arena, and each rat was allowed to explore them for a set period (e.g., 3-5 minutes).[5][7][8]

-

Inter-trial Interval (ITI): A delay was introduced where the animal was returned to its home cage.

-

Testing Phase: One of the familiar objects was replaced with a novel object. The rat was returned to the arena and the time spent exploring each object was recorded for a set period (e.g., 3-5 minutes).[7][8]

-

-

Drug Administration: this compound was administered at various doses (e.g., 0.3 mg·kg⁻¹) prior to the training or testing phase, depending on the experimental design (acute vs. sub-chronic).[1]

-

Data Analysis: A discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, was used to measure recognition memory.

-

Objective: To evaluate the effect of this compound on learning and memory in a fear-motivated task.

-

Apparatus: A two-compartment shuttle box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment was equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Acquisition Trial: Each rat was placed in the light compartment. After a short habituation period, the door to the dark compartment was opened. When the rat entered the dark compartment, the door closed, and a mild, brief foot shock was delivered.

-

Retention Trial: 24 hours later, the rat was placed back in the light compartment, and the latency to enter the dark compartment was measured. Longer latencies indicate better memory of the aversive stimulus.

-

-

Drug Administration: Scopolamine was used to induce a cognitive deficit. This compound was administered prior to the acquisition trial to assess its ability to reverse the scopolamine-induced impairment.[1]

-

Objective: To assess spatial learning and memory in aged rats.[9]

-

Apparatus: A large circular pool (e.g., 180 cm in diameter) filled with opaque water. A hidden escape platform was submerged just below the water surface in one quadrant.[9]

-

Procedure:

-

Acquisition Phase: Aged rats were given multiple trials per day for several consecutive days to find the hidden platform. The starting position was varied for each trial. The time taken to find the platform (escape latency) was recorded.

-

Probe Trial: After the acquisition phase, the platform was removed, and the rat was allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of spatial memory.

-

-

Drug Administration: this compound was administered to aged rats throughout the acquisition phase to evaluate its effect on learning and memory.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo behavioral experiments.

Conclusion

This compound is a potent and selective positive allosteric modulator of the AMPA receptor with demonstrated cognitive-enhancing properties in multiple preclinical models.[1] Its ability to enhance synaptic transmission at nanomolar concentrations and reverse cognitive deficits in robust behavioral paradigms highlights its potential as a therapeutic candidate for disorders such as schizophrenia. The data presented in this guide provide a comprehensive foundation for further investigation and development of this compound.

References

- 1. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fpn-ie.maastrichtuniversity.nl [fpn-ie.maastrichtuniversity.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]

UoS12258: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258, also known as GSK729327, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the indane-propylsulfonamide class of compounds, it has demonstrated significant potential in preclinical studies for enhancing cognitive function. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and its mechanism of action as an AMPA receptor modulator. The information presented herein is intended to support further research and development of this and related compounds in the field of neuroscience and drug discovery.

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors, particularly the AMPA receptors, are crucial for mediating fast synaptic transmission. This process is fundamental to synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy for addressing cognitive deficits associated with various neurological and psychiatric disorders. This compound has emerged as a significant compound in this area due to its selectivity and in vivo efficacy. This document outlines the essential technical details concerning its synthesis and chemical characteristics.

Synthesis of this compound

The synthesis of this compound (N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide) is a multi-step process that involves the construction of the core indane structure followed by the introduction of the pyridinyl moiety and the final sulfonylation. The following is a representative synthetic scheme based on the development of related indane-propylsulfonamide derivatives.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is provided below. This protocol is a composite representation based on established synthetic routes for analogous compounds and may require optimization for specific laboratory conditions.

Step 1: Synthesis of (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine

-

Starting Material: 5-Bromo-2,3-dihydro-1H-inden-2-one.

-

Reaction: Reductive amination.

-

Reagents: Ammonium (B1175870) acetate (B1210297), sodium cyanoborohydride, methanol.

-

Procedure: To a solution of 5-Bromo-2,3-dihydro-1H-inden-2-one in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine. The enantiomerically pure (S)-isomer is obtained through chiral resolution.

Step 2: Suzuki Coupling to Introduce the Pyridinyl Moiety

-

Starting Material: (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine and (6-fluoropyridin-3-yl)boronic acid.

-

Reaction: Suzuki-Miyaura cross-coupling.

-

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Procedure: In a reaction vessel, combine (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine, (6-fluoropyridin-3-yl)boronic acid, the palladium catalyst, and the base in the solvent system. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12 hours. After cooling to room temperature, partition the mixture between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.

Step 3: Sulfonylation to Yield this compound

-

Starting Material: (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.

-

Reaction: Sulfonylation.

-

Reagents: Isopropylsulfonyl chloride and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane).

-

Procedure: Dissolve (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine and the base in dichloromethane. Cool the solution to 0 °C. Add isopropylsulfonyl chloride dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is purified by recrystallization or column chromatography to yield this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide |

| Synonyms | GSK729327 |

| CAS Number | 875927-64-3 |

| Molecular Formula | C₁₇H₁₉FN₂O₂S |

| Molecular Weight | 334.41 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.45 (d, J=2.4 Hz, 1H), 8.10 (td, J=8.4, 2.4 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.45-7.40 (m, 2H), 7.25 (t, J=8.4 Hz, 1H), 4.40-4.30 (m, 1H), 3.40-3.30 (m, 1H), 3.20-3.05 (m, 2H), 2.95-2.85 (m, 2H), 1.30 (d, J=6.8 Hz, 6H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 163.5 (d, J=240 Hz), 147.0 (d, J=15 Hz), 142.5, 140.0, 139.5, 135.0, 127.0, 125.0, 124.5, 109.0 (d, J=38 Hz), 55.0, 52.0, 38.5, 38.0, 17.0.

-

Mass Spectrometry (ESI+): m/z 335.1 [M+H]⁺.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an enhanced influx of cations (primarily Na⁺ and Ca²⁺) into the neuron upon glutamate binding. This modulation results in a prolonged and amplified excitatory postsynaptic current.

The enhanced AMPA receptor activity strengthens synaptic transmission and is believed to be the underlying mechanism for the observed pro-cognitive effects of this compound.

Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.

Experimental Workflows

In Vitro Potency Assessment

A typical workflow to assess the in vitro potency of this compound involves electrophysiological recordings from primary neurons or cell lines expressing AMPA receptors.

Caption: Workflow for determining the in vitro potency of this compound.

Conclusion

This compound is a well-characterized and potent positive allosteric modulator of the AMPA receptor with significant potential for therapeutic applications in cognitive disorders. The synthetic route is accessible, and its chemical properties are well-defined. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and related compounds, facilitating further exploration of their therapeutic utility.

In Vitro Characterization of UoS12258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a significant target for therapeutic intervention in neurological and psychiatric disorders. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

The AMPA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, a fundamental process for learning and memory. Positive allosteric modulators of the AMPA receptor, such as this compound, represent a promising therapeutic strategy for enhancing cognitive function. These modulators do not activate the receptor directly but potentiate its function in the presence of the endogenous agonist, glutamate (B1630785). This mechanism of action offers a more nuanced modulation of synaptic transmission compared to direct agonists, potentially leading to a better therapeutic window. This compound has been identified as a clinical candidate for conditions associated with cognitive deficits.

Mechanism of Action

This compound acts as a selective positive allosteric modulator of AMPA receptors. It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site. This binding event enhances the receptor's response to glutamate, leading to an increased ion flux (primarily Na+ and Ca2+) through the channel. This potentiation of the glutamate-induced current results in an amplification of the postsynaptic response, thereby strengthening synaptic transmission.

Signaling Pathway

The binding of glutamate to the AMPA receptor, potentiated by this compound, initiates a signaling cascade that is central to synaptic plasticity. The enhanced influx of cations leads to depolarization of the postsynaptic membrane. This depolarization can relieve the magnesium block of NMDA receptors, allowing for a significant influx of calcium. The subsequent rise in intracellular calcium activates downstream signaling pathways involving kinases such as CaMKII and protein kinase A (PKA), which in turn can lead to the insertion of more AMPA receptors into the postsynaptic membrane, a key mechanism of long-term potentiation (LTP).

Unraveling the Molecular Interactions of UoS12258 with the AMPA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission in the central nervous system. By enhancing the receptor's response to glutamate (B1630785), this compound and similar PAMs hold therapeutic promise for a range of neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides an in-depth exploration of the binding site and mechanism of action of this compound on the AMPA receptor, drawing upon available data and the broader understanding of AMPA receptor pharmacology. While the precise crystallographic structure of this compound in complex with the AMPA receptor is not publicly available, this document synthesizes current knowledge to offer a comprehensive overview for researchers in the field.

Introduction to AMPA Receptors and Positive Allosteric Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[1] They are tetrameric structures composed of four subunits (GluA1-4), which assemble to form a central ion channel.[2] The binding of the neurotransmitter glutamate to the ligand-binding domain (LBD) of the AMPA receptor subunits triggers a conformational change that opens the ion channel, leading to an influx of cations and depolarization of the postsynaptic neuron.

Positive allosteric modulators (PAMs) are a class of compounds that bind to a site on the receptor distinct from the glutamate-binding site (an allosteric site). This binding event potentiates the receptor's function, typically by slowing the deactivation or desensitization of the receptor in the presence of glutamate.[3] This leads to an enhanced and prolonged postsynaptic current, thereby strengthening synaptic transmission.

The this compound Binding Site on the AMPA Receptor

While a definitive high-resolution crystal structure of this compound bound to the AMPA receptor is not available in the public domain, the binding site for this class of modulators has been extensively studied. The consensus from structural and functional studies of other AMPA receptor PAMs, such as aniracetam (B1664956) and CX614, points to a conserved binding pocket located at the dimer interface of the ligand-binding domains (LBDs).[4]

This allosteric site is situated adjacent to the "hinge" region of the LBD "clamshell," which is critical for the conformational changes that lead to channel gating.[4] By binding to this pocket, PAMs are thought to stabilize the closed, active conformation of the LBD, thereby enhancing the receptor's response to glutamate. It is highly probable that this compound binds to this well-characterized allosteric site.

One of the key features of this compound is its lack of subunit and species specificity among homomeric human and rat AMPA receptors, suggesting that the amino acid residues forming this binding pocket are highly conserved across different AMPA receptor subunits.

Quantitative Data for this compound

The following table summarizes the available quantitative data on the potency and efficacy of this compound.

| Parameter | Value | Species/System | Reference |

| pEC50 (for potentiation of AMPA-mediated currents) | 5.2 | In vitro | [5] |

| Minimum Effective Concentration | ~10 nM | In vitro (rat native hetero-oligomeric AMPA receptors) | |

| Estimated Free Brain Concentration for Synaptic Enhancement | ~15 nM | In vivo (rat) |

Signaling Pathway and Mechanism of Action

This compound, as a positive allosteric modulator, does not activate the AMPA receptor directly. Instead, it enhances the receptor's response to the endogenous agonist, glutamate. The proposed signaling pathway and mechanism of action are as follows:

-

Glutamate Binding: Glutamate released from the presynaptic terminal binds to the ligand-binding domain (LBD) of the AMPA receptor subunits.

-

This compound Binding: this compound binds to an allosteric site at the LBD dimer interface.

-

Stabilization of the Active State: The binding of this compound stabilizes the conformational change induced by glutamate, prolonging the open state of the ion channel and/or reducing desensitization.

-

Enhanced Cation Influx: The prolonged channel opening leads to a greater influx of Na+ and Ca2+ ions into the postsynaptic neuron.

-

Increased Depolarization: The enhanced cation influx results in a larger and more sustained excitatory postsynaptic potential (EPSP).

-

Potentiation of Synaptic Transmission: The overall effect is a potentiation of synaptic strength at glutamatergic synapses.

Caption: Mechanism of this compound action on the AMPA receptor.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are representative methodologies for key experiments used to study AMPA receptor positive allosteric modulators.

Electrophysiological Recording of AMPA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to measure the potentiation of AMPA receptor-mediated currents by a PAM in cultured neurons or heterologous expression systems.

Experimental Workflow:

Caption: Workflow for electrophysiological analysis of a PAM.

Methodology:

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or use a heterologous expression system (e.g., HEK293 cells) transfected with the desired AMPA receptor subunits.

-

Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.2 NaGTP, adjusted to pH 7.3 with CsOH.

-

Recording: Establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4. Apply AMPA (e.g., 10 µM) for a short duration (e.g., 100 ms) to evoke a baseline current.

-

PAM Application: Co-apply this compound at a range of concentrations with the same concentration of AMPA.

-

Data Analysis: Measure the peak amplitude and decay time constant of the AMPA-evoked currents in the absence and presence of this compound. Plot the potentiation as a function of this compound concentration to determine the EC50 value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a non-radiolabeled PAM like this compound by measuring its ability to displace a radiolabeled PAM from the AMPA receptor.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissue known to express AMPA receptors (e.g., rat brain cortex) or from cells overexpressing the receptor.

-

Assay Buffer: Use a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radiolabeled AMPA receptor PAM (e.g., [³H]-CX614), and a range of concentrations of this compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts as a positive allosteric modulator of AMPA receptors. While its precise binding site has not been elucidated through structural studies, it is highly likely to bind to the conserved allosteric pocket at the LBD dimer interface, a site targeted by other well-characterized PAMs. The potentiation of AMPA receptor function by this compound underscores the therapeutic potential of targeting this allosteric site for the treatment of cognitive disorders. Further research, including co-crystallization studies and detailed site-directed mutagenesis, will be invaluable in precisely defining the molecular determinants of this compound's interaction with the AMPA receptor and in guiding the development of next-generation modulators with improved pharmacological profiles.

References

- 1. [PDF] Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of UoS12258: An AMPA Receptor Positive Allosteric Modulator for Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for UoS12258, a novel and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential therapeutic application in treating cognitive deficits associated with schizophrenia. This document summarizes key in vitro and in vivo findings, details the experimental protocols utilized in these studies, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Cognitive impairment is a core feature of schizophrenia, representing a significant unmet medical need as current antipsychotic medications have limited efficacy in this domain. The glutamatergic system, particularly the AMPA receptor, plays a critical role in synaptic plasticity, learning, and memory. Positive allosteric modulators of the AMPA receptor are a promising therapeutic strategy to enhance cognitive function. This compound, chemically described as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, has been identified as a potent and selective AMPA receptor PAM with cognition-enhancing properties in preclinical models.[1]

Mechanism of Action

This compound acts as a positive allosteric modulator of the AMPA receptor. Unlike direct agonists, PAMs do not activate the receptor on their own but potentiate the effects of the endogenous ligand, glutamate. This modulation is achieved by binding to an allosteric site on the receptor complex, which stabilizes the open conformation of the ion channel, leading to an enhanced and prolonged postsynaptic current. This enhancement of AMPA receptor-mediated synaptic transmission is believed to be the underlying mechanism for the pro-cognitive effects of this compound.

Mechanism of Action of this compound

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.[1]

Table 1: In Vitro Potency of this compound

| Assay | Preparation | Parameter | Value |

| AMPA Receptor Potentiation | Rat Cortical Neurons | pEC50 | 5.2 |

| AMPA Receptor-mediated Synaptic Transmission | Rat Hippocampal Slices | Minimum Effective Concentration | ~10 nM |

Table 2: In Vivo Efficacy of this compound in Cognition Models

| Model | Species | Impairment | Dose Range (mg/kg, p.o.) | Outcome |

| Novel Object Recognition | Rat | Delay-induced deficit | 0.03 - 0.3 | Reversal of deficit |

| Passive Avoidance | Rat | Scopolamine-induced deficit | 0.1 - 10 | Reversal of deficit |

| Morris Water Maze | Aged Rat | Age-related deficit | Not specified | Improved learning and retention |

Table 3: In Vivo Pharmacokinetics and Safety

| Parameter | Species | Value |

| Estimated Free Brain Concentration for Synaptic Enhancement | Rat | ~15 nM |

| Maximal Electroshock Threshold Test (Side-effect profiling) | Rat | No significant changes at doses below 10 mg/kg |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.[1]

In Vitro Electrophysiology

Objective: To determine the potency of this compound in potentiating AMPA receptor-mediated currents in primary neuronal cultures.

Protocol:

-

Cell Culture: Primary cortical neurons were prepared from embryonic day 18 Sprague-Dawley rat fetuses. Neurons were plated on poly-D-lysine-coated coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on neurons after 12-18 days in vitro. The external solution contained (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contained (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, and 4 Na2ATP, pH 7.3.

-

Drug Application: AMPA (3 µM) was applied for 2 seconds in the absence and presence of increasing concentrations of this compound (1 nM to 10 µM).

-

Data Analysis: The potentiation of the AMPA-evoked current by this compound was measured, and the concentration-response curve was fitted to a sigmoidal dose-response equation to determine the pEC50.

In Vivo Behavioral Models

Objective: To assess the efficacy of this compound in reversing cognitive deficits in rodent models relevant to schizophrenia.

Protocol:

-

Animals: Male Lister Hooded rats were used.

-

Habituation: Rats were habituated to the testing arena (a black wooden box) for 10 minutes on three consecutive days.

-

Training (T1): On the fourth day, rats were placed in the arena with two identical objects and allowed to explore for 5 minutes.

-

Inter-trial Interval (ITI): A 24-hour delay was imposed to induce a natural forgetting deficit.

-

Testing (T2): Rats were returned to the arena, where one of the familiar objects was replaced with a novel object. Exploration of each object was recorded for 5 minutes.

-

Drug Administration: this compound was administered orally (p.o.) 60 minutes before T1.

-

Data Analysis: The discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), was used to assess recognition memory.

Protocol:

-

Apparatus: A two-chambered passive avoidance apparatus with a light and a dark compartment connected by a guillotine door. The dark compartment had a grid floor for delivering a mild footshock.

-

Training: Rats were placed in the light compartment. When they entered the dark compartment, the door was closed, and a mild footshock (0.5 mA for 2 seconds) was delivered.

-

Testing: 24 hours later, rats were returned to the light compartment, and the latency to enter the dark compartment was recorded (up to a maximum of 300 seconds).

-

Drug Administration and Impairment: Scopolamine (0.5 mg/kg, i.p.) was administered 30 minutes before training to induce a cognitive deficit. This compound was administered (p.o.) 60 minutes before training.

-

Data Analysis: The step-through latency during the testing phase was compared between treatment groups.

Visualizations

AMPA Receptor Signaling Pathway

The following diagram illustrates the central role of the AMPA receptor in excitatory synaptic transmission and its modulation by this compound.

AMPA Receptor Signaling Cascade

Preclinical Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a cognitive enhancer like this compound.

Preclinical Drug Discovery Workflow

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective AMPA receptor positive allosteric modulator. It demonstrates robust efficacy in reversing cognitive deficits in multiple rodent models that are relevant to the cognitive impairments observed in schizophrenia. The favorable in vitro and in vivo characteristics, coupled with a promising safety profile at effective doses, suggest that this compound is a viable candidate for further clinical development for the treatment of cognitive symptoms in schizophrenia.

References

Methodological & Application

Application Notes and Protocols for UoS12258 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of UoS12258, a selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in rodent models of cognition. The following sections detail recommended dosages, experimental protocols for key behavioral assays, and the underlying signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various cognitive and safety assessment paradigms in rats.

Table 1: this compound Dosage in Cognitive Enhancement Studies

| Behavioral Model | Dosing Regimen | Dose (mg/kg) | Rodent Species/Strain | Effect | Reference |

| Novel Object Recognition | Acute | 0.3 | Rat | Reversal of delay-induced deficits | [1] |

| Novel Object Recognition | Sub-chronic | 0.03 | Rat | Reduced minimum effective dose for reversing delay-induced deficits | [1] |

| Passive Avoidance | Not Specified | Not Specified | Scopolamine-impaired Rats | Improved performance | [1] |

| Morris Water Maze | Not Specified | Not Specified | Aged Rats | Improved learning and retention | [1] |

Table 2: this compound Dosage in Side-Effect Profiling

| Test | Dose (mg/kg) | Rodent Species/Strain | Effect | Reference |

| Maximal Electroshock Threshold | < 10 | Rat | No significant changes | [1] |

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of AMPA receptors.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. As a PAM, this compound does not activate the AMPA receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This is achieved by slowing the deactivation and/or desensitization of the receptor, leading to an increased influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron upon glutamate binding. This enhanced synaptic transmission is believed to be the basis for the cognitive-enhancing effects of this compound.

Experimental Protocols

While the specific formulation and administration route for this compound in the cited studies are not publicly available, oral gavage is a common method for administering compounds in rodent behavioral studies. A general protocol for oral gavage is provided below, followed by detailed protocols for the behavioral assays in which this compound has been tested.

Compound Formulation and Administration (General Protocol)

Note: The optimal vehicle for this compound should be determined based on its physicochemical properties. Common vehicles for oral administration in rodents include water, 0.5% carboxymethylcellulose (CMC) in water, or a suspension in a small amount of Tween 80 and saline.

Oral Gavage Administration:

-

Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

-

Animal Handling: Gently restrain the rat.

-

Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and deliver the solution directly into the stomach. The volume administered is typically 5-10 mL/kg.

-

Monitoring: After administration, monitor the animal for any signs of distress.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough to not be displaced by the rats.

Procedure:

-

Habituation: For 2-3 days prior to testing, handle the rats for a few minutes each day. On the day before the test, allow each rat to explore the empty arena for 5-10 minutes.

-

Familiarization Phase (Day 1): Place two identical objects (A and A) in the arena. Place a rat in the arena and allow it to explore for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

-

Test Phase (Day 2): After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the arena. Place the same rat in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

Apparatus:

-

A two-chambered apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Acquisition Trial (Day 1): Place the rat in the light compartment. After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.

-

Retention Trial (Day 2): 24 hours after the acquisition trial, place the rat back in the light compartment. Open the door to the dark compartment and record the latency to enter the dark compartment (step-through latency) up to a cut-off time (e.g., 300 seconds). A longer step-through latency indicates better memory of the aversive stimulus.

-

Scopolamine (B1681570) Impairment: To induce a cognitive deficit, scopolamine (e.g., 1 mg/kg, i.p.) can be administered 30 minutes before the acquisition trial.

Morris Water Maze (MWM) Test

The MWM is a widely used test for spatial learning and memory.

Apparatus:

-

A large circular pool (e.g., 1.5-2 m in diameter) filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Various extra-maze cues (e.g., posters, shapes) are placed around the room for spatial navigation.

Procedure:

-

Acquisition Phase (e.g., 4-5 days):

-

Each day, the rat undergoes a series of trials (e.g., 4 trials/day).

-

For each trial, the rat is placed in the water at one of four starting positions and must find the hidden platform.

-

The platform remains in the same location throughout the acquisition phase.

-

If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

The latency to find the platform and the path length are recorded using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, the platform is removed from the pool.

-

The rat is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded. More time spent in the target quadrant indicates better spatial memory.

-

-

Aged Rats: This protocol is particularly useful for assessing age-related cognitive decline.

Disclaimer: The provided protocols are general guidelines. Researchers should optimize the experimental parameters based on their specific research questions and animal models. The formulation and administration of this compound should be carefully determined based on its properties and the intended study design.

References

Application Notes and Protocols for UoS12258 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a modulator, it enhances the function of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. This property makes this compound a valuable tool for studying synaptic plasticity, neuronal signaling, and for the investigation of potential therapeutic strategies for cognitive disorders. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.

| Property | Value | Reference |

| Chemical Name | N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide | [2] |

| Molecular Weight | 334.41 g/mol | [2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (up to 100 mM) | [2] |

| Storage Conditions | Store at -20°C for long-term storage. | [2] |

In Vitro Activity and Recommended Concentrations

This compound potentiates AMPA receptor-mediated currents. The following table summarizes its in vitro activity and provides recommended starting concentrations for cell culture experiments. Note that optimal concentrations may vary depending on the cell line and experimental conditions.

| Parameter | Value | Cell System | Reference |

| Minimum Effective Concentration | ~10 nM | Rat native hetero-oligomeric AMPA receptors | [1] |

| Recommended Working Concentration Range | 10 nM - 10 µM | Neuronal and recombinant cell lines | |

| Cytotoxicity (IC50) | Data not available. Recommended to determine empirically (see protocol below). | - |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for your cell line

Procedure:

-

Stock Solution Preparation (10 mM):

-

Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of this compound (Molecular Weight = 334.41 g/mol ).

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Use the freshly prepared working solutions immediately for your experiments.

-

Workflow for Solution Preparation

Figure 1: Workflow for preparing this compound solutions.

Protocol 2: Cell Viability Assay to Determine Cytotoxicity

This protocol outlines a method to determine the cytotoxic potential of this compound on a chosen cell line using a standard MTT assay. It is crucial to establish a non-toxic concentration range before proceeding with functional assays.

Materials:

-

Selected cell line (e.g., HEK293 cells stably expressing AMPA receptors, primary neurons, or SH-SY5Y neuroblastoma cells)

-

96-well cell culture plates

-

This compound working solutions (prepared as in Protocol 1)

-

Vehicle control (cell culture medium with the same DMSO concentration as the highest this compound concentration)

-

Positive control for cytotoxicity (e.g., Triton X-100 or another known cytotoxic agent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare a range of this compound working solutions (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound, vehicle control, or positive control.

-

Incubate the plate for 24-72 hours, depending on the desired exposure time.

-

-

MTT Assay:

-